molecular formula C15H23N5O4 B102696 N-Isopentyladenosine CAS No. 17659-78-8

N-Isopentyladenosine

Cat. No.: B102696
CAS No.: 17659-78-8
M. Wt: 337.37 g/mol
InChI Key: AYGMJXUCSYBOMJ-SDBHATRESA-N
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Description

N-Isopentyladenosine, also known as N6-isopentenyladenosine, is a modified nucleoside belonging to the cytokinin family. It is characterized by the presence of an isopentenyl group attached to the nitrogen at position 6 of the adenosine molecule. This compound is found in various tRNAs in both bacteria and eukaryotes, where it plays a crucial role in stabilizing codon-anticodon interactions during protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopentyladenosine typically involves the alkylation of adenosine with isopentenyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms that express the necessary enzymes for the biosynthesis of this compound. These enzymes catalyze the transfer of the isopentenyl group to adenosine, producing this compound in a more environmentally friendly and cost-effective manner .

Chemical Reactions Analysis

Types of Reactions: N-Isopentyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Isopentyladenosine has a wide range of applications in scientific research:

Mechanism of Action

N-Isopentyladenosine exerts its effects primarily through its incorporation into tRNA, where it stabilizes codon-anticodon interactions during translation. This stabilization enhances the accuracy and efficiency of protein synthesis. Additionally, this compound has been shown to interact with farnesyl pyrophosphate synthase, modulating its activity and leading to antitumoral effects. The compound also influences various signaling pathways involved in cell growth, differentiation, and immune responses .

Comparison with Similar Compounds

Uniqueness: N-Isopentyladenosine is unique due to its specific incorporation into tRNA and its role in stabilizing codon-anticodon interactions. Its ability to modulate farnesyl pyrophosphate synthase activity and its potential antitumoral effects further distinguish it from other similar compounds .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbutylamino)purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-9,11-12,15,21-23H,3-5H2,1-2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGMJXUCSYBOMJ-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938818
Record name N-(3-Methylbutyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17659-78-8
Record name Isopentyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17659-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopentyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017659788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Methylbutyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopentyladenosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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